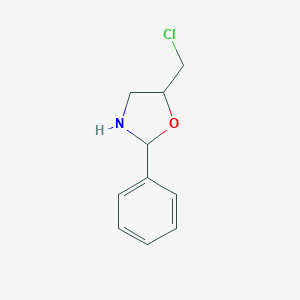

5-(Chloromethyl)-2-phenyl-1,3-oxazolidine

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

5-(chloromethyl)-2-phenyl-1,3-oxazolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClNO/c11-6-9-7-12-10(13-9)8-4-2-1-3-5-8/h1-5,9-10,12H,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYTJGIQZYJQZNI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OC(N1)C2=CC=CC=C2)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50297044 | |

| Record name | 5-(chloromethyl)-2-phenyl-1,3-oxazolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50297044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69157-36-4 | |

| Record name | NSC113414 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=113414 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-(chloromethyl)-2-phenyl-1,3-oxazolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50297044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-CHLOROMETHYL-2-PHENYLOXAZOLIDINE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comparative Analysis of Oxazolidinones and 5-chloromethyl-2-phenyl-oxazolidine: Structure, Synthesis, and Function

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of heterocyclic chemistry, the oxazolidine framework is a recurring motif of significant value. However, subtle structural modifications to this core can lead to vastly different chemical properties and applications, a distinction critical for professionals in drug discovery and synthetic chemistry. This guide provides an in-depth technical comparison between the broad, functionally diverse class of oxazolidinones and the specific synthetic intermediate, 5-chloromethyl-2-phenyl-oxazolidine . Oxazolidinones are renowned for their dual roles as potent antibacterial agents, such as Linezolid, and as powerful chiral auxiliaries in asymmetric synthesis. In contrast, 5-chloromethyl-2-phenyl-oxazolidine serves primarily as a functionalized building block, with its reactivity dictated by the chloromethyl group. This whitepaper will deconstruct their respective structures, synthesis methodologies, mechanisms of action, and applications to provide a clear, authoritative resource for researchers, preventing conceptual ambiguity and guiding strategic applications in the laboratory.

Introduction

The five-membered oxazolidine ring system, containing both nitrogen and oxygen heteroatoms, is a cornerstone of modern organic and medicinal chemistry. Its derivatives are integral to a wide array of biologically active molecules and synthetic strategies. Among the most prominent of these derivatives is the oxazolidinone class. Characterized by a carbonyl group at the C2 position of the ring, this scaffold has risen to prominence through two distinct and powerful applications: as a novel class of antibiotics targeting multidrug-resistant bacteria and as the foundation for the celebrated Evans chiral auxiliaries, which afford exceptional stereocontrol in asymmetric synthesis.[1][2]

Concurrently, the field utilizes countless specific oxazolidine derivatives as intermediates for constructing more complex molecular architectures. 5-chloromethyl-2-phenyl-oxazolidine represents such a molecule—a defined structure whose synthetic utility is derived from its specific functional group handles, namely the reactive chloromethyl moiety at C5 and the phenyl group at C2.

The structural similarity in their names belies a profound divergence in their chemical behavior and utility. For the drug development professional, understanding this difference is paramount; one is a validated pharmacophore, while the other is a potential starting material. For the synthetic chemist, the distinction informs strategic bond formation and stereochemical control. This guide aims to meticulously dissect these differences, providing the technical clarity required for advanced research and development.

PART I: The Oxazolidinone Scaffold: A Dual-Purpose Powerhouse

The defining feature of an oxazolidinone is the carbamate functionality (an amide adjacent to an ester) incorporated into the heterocyclic ring. This arrangement imparts significant chemical stability and unique electronic properties that have been masterfully exploited in two major scientific domains.

Section 1.1: Oxazolidinones as Antibacterial Agents

The emergence of oxazolidinones as a clinical reality marked the introduction of the first new class of antibiotics in decades, offering a critical weapon against resistant Gram-positive pathogens.[3]

Mechanism of Action: Inhibition of Bacterial Protein Synthesis

Oxazolidinones exert their antibacterial effect through a unique mechanism that distinguishes them from most other protein synthesis inhibitors.[4][5] They act at the earliest stage of translation—the initiation phase.

-

Binding Site: The oxazolidinone molecule binds to the A-site of the 50S ribosomal subunit at or near the peptidyl transferase center (PTC).[4][6]

-

Inhibition of the Initiation Complex: This binding event physically prevents the formation of the 70S initiation complex, which consists of the 30S and 50S subunits, mRNA, and the initiator tRNA (N-formylmethionyl-tRNA, fMet-tRNA).[4]

-

Halted Translation: By blocking the proper positioning of the fMet-tRNA, the entire process of protein synthesis is arrested before it can begin, leading to a bacteriostatic effect.[4][5]

This novel mechanism means there is little to no cross-resistance with other classes of antibiotics that target protein synthesis at later stages (e.g., macrolides, tetracyclines).[5]

Key Clinical Example: Linezolid

Linezolid is the archetypal oxazolidinone antibiotic, approved for treating serious infections caused by multidrug-resistant bacteria like methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococci (VRE).[7][8] Its structure features the essential (S)-configuration at C5 and a substituted N-phenyl ring, which are critical for its ribosomal binding and overall efficacy.[4]

Section 1.2: Oxazolidinones as Chiral Auxiliaries

In the realm of asymmetric synthesis, controlling the three-dimensional arrangement of atoms is a central challenge. Chiral auxiliaries are enantiomerically pure compounds that are temporarily attached to a substrate to direct a chemical reaction, leading to the preferential formation of one diastereomer over another.[1][9] The oxazolidinone-based auxiliaries developed by David Evans are among the most reliable and widely used tools for this purpose.[2][10]

Mechanism of Stereodirection

The efficacy of an Evans auxiliary hinges on its ability to create a sterically defined environment around the reaction center.

-

Attachment: The chiral oxazolidinone is first acylated, attaching it to the substrate via an imide linkage.[1]

-

Enolate Formation: The α-proton of the acyl group is deprotonated with a strong base (e.g., LDA) or via "soft enolization" with a Lewis acid and a weaker base to form a stereodefined Z-enolate. The conformation of this enolate is influenced by dipole minimization between the two carbonyls.[11]

-

Diastereoselective Reaction: The bulky substituent at the C4 position of the oxazolidinone (e.g., isopropyl or benzyl) effectively shields one face of the planar enolate.

-

Cleavage: After the reaction, the auxiliary is cleaved (e.g., by hydrolysis or reduction) to reveal the enantiomerically enriched product, and the valuable auxiliary can be recovered and reused.[1][14]

PART II: 5-Chloromethyl-2-phenyl-oxazolidine: A Specialized Synthetic Intermediate

Unlike the broad oxazolidinone class, 5-chloromethyl-2-phenyl-oxazolidine is a single, specific molecule. It does not possess the C2-carbonyl group and is therefore not an oxazolidinone. Its chemical identity and utility are defined by a different set of structural features.

Section 2.1: Structural Features and Chemical Reactivity

-

Oxazolidine Core: The core is a simple oxazolidine ring, which is chemically an aminal (a functional group with two amine groups attached to the same carbon, or in this cyclic case, an amine and an ether oxygen). This linkage is generally less stable than the carbamate of an oxazolidinone, particularly to acidic conditions.

-

2-Phenyl Group: The phenyl group at C2 provides steric bulk and electronic effects. It is derived from the condensation of an amino alcohol with benzaldehyde.

-

5-Chloromethyl Group: This is the key reactive site of the molecule. The primary alkyl chloride is a good electrophilic handle for SN2 (nucleophilic substitution) reactions. A wide variety of nucleophiles (amines, thiols, cyanides, etc.) can displace the chloride to form new carbon-heteroatom or carbon-carbon bonds. This makes the molecule a valuable building block for introducing a functionalized oxazolidine moiety into a larger structure.

Section 2.2: Synthesis

The synthesis of N-substituted oxazolidines often involves the condensation of an amino alcohol with an aldehyde or ketone. A plausible and efficient route to a related compound, N-substituted phenyl-5-hydroxymethyl-2-oxazolidinone, starts from an aniline derivative and epichlorohydrin, which is then cyclized.[15] The chloromethyl group can be introduced directly from epichlorohydrin.

A representative synthesis for a related structure, 5-(chloromethyl)-3-phenyl-2-oxazolidinone, involves reacting N-phenyl carbamate with epichlorohydrin.[16]

Experimental Protocol: Representative Synthesis of an N-Phenyl-5-chloromethyl Oxazolidinone Intermediate

This protocol is illustrative for a related oxazolidinone structure and demonstrates the use of epichlorohydrin as the source of the chloromethyl group.

-

Step 1: Preparation of the Amino Alcohol Intermediate: To a solution of 3-fluoro-4-morpholinylaniline (1.0 eq) in a suitable solvent (e.g., isopropanol), add (R)-epichlorohydrin (1.1 eq).

-

Step 2: Ring Opening: The reaction mixture is heated to reflux for several hours until TLC analysis indicates the consumption of the starting aniline. This step involves the nucleophilic attack of the aniline nitrogen on the epoxide ring of epichlorohydrin, yielding an amino alcohol intermediate.

-

Step 3: Cyclization: After cooling, the intermediate is cyclized to form the oxazolidinone ring. This can be achieved by reacting it with a carbonyl source like N,N'-carbonyldiimidazole (CDI) in a solvent such as THF.[15] This step forms the C2-carbonyl and closes the five-membered ring.

-

Step 4: Work-up and Purification: The reaction is quenched with water and the product is extracted with an organic solvent (e.g., ethyl acetate). The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography or recrystallization to yield the desired (5R)-5-(chloromethyl)-3-[3-fluoro-4-(4-morpholinyl)phenyl]-2-oxazolidinone, an important intermediate for Linezolid.[15]

PART III: Head-to-Head Comparison

The fundamental differences between these two chemical entities are best summarized by a direct comparison of their structural and functional attributes.

Section 3.1: Structural and Physicochemical Differences

| Feature | Oxazolidinone Class | 5-chloromethyl-2-phenyl-oxazolidine |

| Core Ring Structure | 2-Oxazolidone | Oxazolidine |

| C2 Functional Group | Carbonyl (C=O) | Aminal (N-CH-O) |

| Key Chemical Linkage | Carbamate (Amide-Ester) | Aminal |

| Primary Site of Reactivity | α-carbon to the imide carbonyl (for auxiliaries); N-aryl group (for antibiotics) | Chloromethyl group at C5 (SN2 reactions) |

| Chemical Stability | Generally high due to the stable carbamate linkage | Moderate; potentially sensitive to strong acid (aminal hydrolysis) |

| Typical Role | Core scaffold of an active molecule or a directing group | Reactive building block or synthetic intermediate |

Section 3.2: Functional and Application Divergence

| Application Domain | Oxazolidinone Class | 5-chloromethyl-2-phenyl-oxazolidine |

| Primary Function | Biologically active agent (antibiotic) OR Stereodirecting group (chiral auxiliary) | Electrophilic building block for synthesis |

| Biological Activity | Potent antibacterial activity against Gram-positive bacteria.[4][5] | Not reported as a primary active agent; used to synthesize other compounds. |

| Role in Drug Development | Often constitutes the core pharmacophore of the final drug (e.g., Linezolid).[8][17] | A potential starting material or intermediate in a multi-step drug synthesis. |

| Stereochemical Use | As Evans auxiliaries, they are a premier tool for inducing chirality.[2][10] | The inherent chirality can be carried through a synthesis, but it is not its primary function to direct other stereocenters. |

Conclusion

While both oxazolidinones and 5-chloromethyl-2-phenyl-oxazolidine are built upon the oxazolidine heterocycle, they exist in fundamentally different chemical and functional worlds. This distinction is not merely academic; it is critical for the precise language and strategic thinking required in advanced chemical research.

-

Oxazolidinone refers to a celebrated class of compounds defined by a C2-carbonyl group. This feature underpins their two powerful, high-impact roles: as life-saving antibacterial drugs that inhibit protein synthesis and as indispensable chiral auxiliaries that enable the stereocontrolled synthesis of complex molecules.

-

5-chloromethyl-2-phenyl-oxazolidine is a specific, functionalized molecule. It lacks the C2-carbonyl and is therefore not an oxazolidinone. Its value lies in its identity as a synthetic intermediate, offering a reactive chloromethyl handle for elaboration into more complex structures.

For researchers, scientists, and drug development professionals, recognizing this core difference is essential. It ensures accurate communication, informs the design of synthetic routes, and clarifies the search for new therapeutic agents. The oxazolidinone scaffold is a destination, a validated target of high value, whereas molecules like 5-chloromethyl-2-phenyl-oxazolidine are a waypoint on the journey to creating novel chemical entities.

References

- Bentham Science Publisher. (n.d.). A New Practical Synthesis of Linezolid: An Antibacterial Drug.

- SSRN. (2022). A Convenient Synthesis of Linezolid through Buchwald-Hartwig Amination.

- Reddy, P. K., Mukkanti, K., & Rao, D. M. (n.d.). Synthesis of Antibiotic Linezolid Analogues.

- (n.d.). Recent advances in asymmetric synthesis with chiral imide auxiliaries.

- Madhusudhan, G., et al. (2011). A new and alternate synthesis of Linezolid: An antibacterial agent. Der Pharma Chemica, 3(4), 219-226.

- Synfacts. (2019). A Rapid Flow Synthesis of Linezolid. Synfacts, 15(07), 0827.

- RSC Publishing. (n.d.). Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis.

- Sigma-Aldrich. (n.d.). Oxazolidinones for Asymmetric Synthesis.

- BenchChem. (2025). Chiral Auxiliary Applications in Asymmetric Synthesis: Application Notes and Protocols.

- MDPI. (2021). Oxazolidinone Antibiotics: Chemical, Biological and Analytical Aspects.

- Wikipedia. (n.d.). Chiral auxiliary.

- ResearchGate. (n.d.). Synthesis, mechanism of action, and structure-activity relationships of 1,3-oxazolidinones as anti-bacterial Agent: A review.

- Liu, P., et al. (2023). Strategies for the Discovery of Oxazolidinone Antibacterial Agents: Development and Future Perspectives. Journal of Medicinal Chemistry.

- Srivastava, B. K., et al. (2008). Oxazolidinone Antibacterials and Our Experience. Anti-Infective Agents in Medicinal Chemistry, 7(4), 258-280.

- MDPI. (2023). Antibacterial Properties and Computational Insights of Potent Novel Linezolid-Based Oxazolidinones.

- ACS Publications. (2013). Theoretical Study on the Mechanism of Stereoselective Synthesis of Oxazolidinones.

- PubMed. (2013). Recent development of potent analogues of oxazolidinone antibacterial agents.

- ACS Publications. (2021). Current Landscape and Future Perspective of Oxazolidinone Scaffolds Containing Antibacterial Drugs.

- Guidechem. (n.d.). 5-(chloromethyl)-3-phenyl-2-Oxazolidinone 711-85-3 wiki.

- RSC Publishing. (2016). Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis.

- University of York. (n.d.). Asymmetric Synthesis.

- YouTube. (2024). Evans Auxiliaries and a Friend for Aldol Reactions.

- (n.d.). Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses.

- Bozdogan, B., & Appelbaum, P. C. (2004). Oxazolidinones: activity, mode of action, and mechanism of resistance. International Journal of Antimicrobial Agents, 23(2), 113-119.

- Ovid. (n.d.). Oxazolidinones: Mechanism of action and molecular... : Journal of Medical Society.

- ChemBK. (2024). 5-Chloromethyl-2-oxazolidinone.

- MDPI. (2024). Design, Synthesis, and Acaricidal Activity of 2,5-Diphenyl-1,3-oxazoline Compounds.

- (2018). Substituted Oxazolidines: Human health tier II assessment.

- Google Patents. (n.d.). WO2021031533A1 - Method for synthesizing n-substituted phenyl-5-hydroxymethyl-2-oxazolidinone.

- PureSynth. (n.d.). 5-Chloromethyl-2-Oxazolidinone 98.0%(GC).

- PubChem. (n.d.). 5-Chloromethyloxazolidin-2-one.

- PMC. (n.d.). Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction.

- (n.d.). A Novel Synthesis of 5-Functionalized Oxazolidin-2-ones from Enantiomerically Pure 2-Substituted N-[(R)-(+). Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGHbm7B3r0CbRzYhqgqmUsINo2f8tHyk7lBRzOQlBnO55yoexdsDgmFOu6IIMFdbpiPYYn3Ok9uGAHc2v3kVv53qDdO5ctuqvWwPshNoWnjMnNgRy6x122j28xQIZrPoktHu_PfKssGLBU=

- Organic Chemistry Portal. (n.d.). Oxazolidinone synthesis.

Sources

- 1. Chiral auxiliary - Wikipedia [en.wikipedia.org]

- 2. Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. benthamdirect.com [benthamdirect.com]

- 4. mdpi.com [mdpi.com]

- 5. Oxazolidinones: activity, mode of action, and mechanism of resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ovid.com [ovid.com]

- 7. derpharmachemica.com [derpharmachemica.com]

- 8. Antibacterial Properties and Computational Insights of Potent Novel Linezolid-Based Oxazolidinones | MDPI [mdpi.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 11. youtube.com [youtube.com]

- 12. new.societechimiquedefrance.fr [new.societechimiquedefrance.fr]

- 13. york.ac.uk [york.ac.uk]

- 14. sigmaaldrich.com [sigmaaldrich.com]

- 15. WO2021031533A1 - Method for synthesizing n-substituted phenyl-5-hydroxymethyl-2-oxazolidinone - Google Patents [patents.google.com]

- 16. Page loading... [wap.guidechem.com]

- 17. pubs.acs.org [pubs.acs.org]

Technical Guide: Solubility Profile & Handling of 5-(Chloromethyl)-2-phenyl-1,3-oxazolidine

[1][2][3]

Executive Summary

This technical guide provides a comprehensive analysis of the solubility and stability of 5-(Chloromethyl)-2-phenyl-1,3-oxazolidine (and its related stereoisomers). As a cyclic hemiaminal ether, this compound exhibits a distinct solubility profile driven by its lipophilic phenyl and chloromethyl substituents, balanced against the polar oxazolidine core.[1][2]

Critical Directive: Researchers must treat this compound as acid-sensitive . Unlike its oxidized counterpart (the oxazolidinone), the oxazolidine ring is susceptible to hydrolytic ring-opening in the presence of aqueous acid or moisture-contaminated protic solvents.[2] Successful handling requires strict adherence to pH-neutral, anhydrous solvent systems.[3][4][1][2]

Physicochemical Profile & Solubility Matrix

Structural Determinants of Solubility

The solubility of 5-(Chloromethyl)-2-phenyl-1,3-oxazolidine is governed by three structural factors:

-

Lipophilic Domain: The 2-phenyl ring and the 5-chloromethyl group provide significant hydrophobicity, making the compound soluble in non-polar and moderately polar organic solvents.[4][1][2]

-

Polar Core: The 1,3-oxazolidine ring (containing ether oxygen and amine nitrogen) imparts polarity, allowing solubility in polar aprotic solvents.[1][2]

-

Stereochemistry: Depending on the specific isomer (e.g., cis vs. trans relative to the phenyl/chloromethyl groups), the compound typically exists as a viscous oil or low-melting solid .[4][2]

Solubility Data Table

The following matrix summarizes the solubility behavior at ambient temperature (25°C).

| Solvent Class | Specific Solvent | Solubility Rating | Operational Notes |

| Chlorinated | Dichloromethane (DCM) | High (>100 mg/mL) | Preferred solvent for extraction and reaction monitoring.[3][4][1] Excellent solubilization of the lipophilic phenyl group.[1][2] |

| Chlorinated | Chloroform ( | High (>100 mg/mL) | Good alternative to DCM; ensure solvent is acid-free (stabilized with amylene, not ethanol/acid).[3][4][1][2] |

| Esters | Ethyl Acetate (EtOAc) | High (>50 mg/mL) | Standard solvent for workup and silica chromatography.[4][1][2] |

| Ethers | Tetrahydrofuran (THF) | High (>50 mg/mL) | Excellent reaction medium.[3][4][1][2] Must be anhydrous to prevent hydrolysis.[4][1][2] |

| Aromatic | Toluene | Moderate/High | Good for high-temperature reactions; useful for azeotropic removal of water.[3][4][1][2] |

| Alcohols | Methanol / Ethanol | Moderate | Risk: Potential for acetal exchange or ring opening if trace acid is present.[3][4][1][2] Use only for short-term handling. |

| Alkanes | Hexane / Pentane | Low (<1 mg/mL) | Anti-solvent. Useful for precipitation or triturating oils to induce crystallization.[4][1][2] |

| Aqueous | Water | Insoluble / Unstable | Avoid. Hydrophobic nature prevents dissolution; acidic pH triggers rapid hydrolysis.[3][4][1][2] |

Mechanistic Stability & Hydrolysis Risks[1][2][4]

The Hydrolysis Pathway

The oxazolidine ring is chemically equivalent to a cyclic N,O-acetal.[4][1][2] In the presence of water and a proton source (even weak acids like silica gel protons or dissolved

Implication for Chromatography:

-

Avoid using unneutralized silica gel for purification.[4][1][2]

-

Protocol: Pre-treat silica columns with 1% Triethylamine (TEA) in the eluent to neutralize acidic sites and prevent on-column degradation.[4][1][2]

Visualization of Stability Logic

The following diagram illustrates the decision logic for solvent selection and the mechanism of degradation.

Figure 1: Solvent selection decision tree highlighting the critical risk of acid-catalyzed hydrolysis in protic media.[3][4][1]

Experimental Protocols

Protocol A: Qualitative Solubility & Stability Test

Purpose: To determine if a specific solvent batch is safe for use with the compound.[4][2]

-

Preparation: Place 10 mg of 5-(Chloromethyl)-2-phenyl-1,3-oxazolidine in a clear glass vial.

-

Solvation: Add 0.5 mL of the target solvent (e.g.,

or EtOAc).[1][2] -

Observation:

-

Self-Validating Step (TLC):

Protocol B: Recrystallization / Purification

Purpose: To purify crude material (often an oil or low-melting solid).[3][4][1]

-

Dissolution: Dissolve the crude material in a minimum amount of Dichloromethane (DCM) or Ethyl Acetate at room temperature.[4][1][2]

-

Filtration: Filter through a small pad of Celite to remove inorganic salts.[4][1][2]

-

Concentration: Evaporate the solvent under reduced pressure (Rotavap) at <40°C.

-

Trituration (For Oils):

-

Collection: Decant the supernatant or filter the resulting solid rapidly under nitrogen to avoid moisture absorption.[4][1][2]

References

Sources

- 1. 5-Chloromethyloxazolidin-2-one | C4H6ClNO2 | CID 90815 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Oxazolidine - Wikipedia [en.wikipedia.org]

- 3. Page loading... [wap.guidechem.com]

- 4. 5-Phenyl-1,3-oxazolidin-2-one | C9H9NO2 | CID 202193 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. copharm.uobaghdad.edu.iq [copharm.uobaghdad.edu.iq]

- 6. 5-(Chloromethyl)-3-(3-fluoro-4-morpholinophenyl)oxazolidin-2-one, (R)- | C14H16ClFN2O3 | CID 46176945 - PubChem [pubchem.ncbi.nlm.nih.gov]

The 2-Phenyl-1,3-Oxazolidine Scaffold: A Privileged Motif Driving Innovation in Drug Discovery

An In-Depth Technical Guide for Medicinal Chemists

Abstract

The 1,3-oxazolidine ring system, particularly when substituted with a phenyl group at the 2-position, represents a cornerstone scaffold in modern medicinal chemistry. Its unique stereochemical and electronic properties have established it as a "privileged structure," capable of interacting with a diverse array of biological targets. This guide provides an in-depth exploration of the multifaceted biological activities of 2-phenyl-1,3-oxazolidine derivatives, moving beyond a simple literature review to offer a Senior Application Scientist's perspective on the causality behind experimental designs and the interpretation of structure-activity relationships (SAR). We will dissect its prominent roles in antibacterial and anticancer applications, supported by detailed mechanistic diagrams, quantitative data summaries, and validated experimental protocols to empower researchers in their drug development endeavors.

Introduction: The Significance of the Oxazolidinone Core

The oxazolidinone ring is a five-membered heterocycle that has garnered immense interest in drug discovery. Its structural rigidity, combined with the potential for stereochemically defined substitutions, makes it an ideal framework for designing potent and selective therapeutic agents. The introduction of a phenyl group at the C2 position further enhances its potential, providing a key interaction point with numerous biological targets and a site for extensive chemical modification to fine-tune pharmacological properties.

The success of this scaffold is exemplified by the antibiotic Linezolid, the first FDA-approved oxazolidinone, which validated the therapeutic potential of this chemical class.[1][2][3] Since its approval in 2000, research has expanded dramatically, revealing that the utility of the 2-phenyl-1,3-oxazolidine core extends far beyond antibacterial agents into oncology, neuropharmacology, and anti-inflammatory applications.[4][5][6] This guide synthesizes key findings to provide a comprehensive technical resource for scientists working to harness the power of this versatile scaffold.

Potent Antibacterial Activity: From Linezolid to Next-Generation Agents

The most established therapeutic application of the oxazolidinone scaffold is in combating bacterial infections, particularly those caused by multidrug-resistant Gram-positive pathogens.[4][7]

Mechanism of Action: Inhibition of Bacterial Protein Synthesis

Oxazolidinone antibiotics exhibit a unique mechanism of action that sets them apart from other protein synthesis inhibitors. They act at the earliest stage of translation—the initiation phase.

-

Target Site: The core action involves binding to the 50S ribosomal subunit at the peptidyl transferase center (PTC).[8]

-

Inhibition Event: This binding event physically blocks the formation of the functional 70S initiation complex, which is the crucial first step in protein synthesis.[8][9][10] By preventing the association of the fMet-tRNA with the ribosome, the entire process of protein production is halted, leading to a bacteriostatic effect.[10][11]

This distinct mechanism means there is generally no cross-resistance with other classes of antibiotics, making oxazolidinones vital for treating infections like methicillin-resistant Staphylococcus aureus (MRSA).[8]

Structure-Activity Relationship (SAR) Insights

Decades of research have illuminated key structural features that govern the antibacterial potency of this scaffold. The causality behind these relationships is rooted in optimizing the fit and interaction within the ribosomal binding pocket.

-

C5-Substituent: The (S)-configuration of the C5-acetamidomethyl group (as seen in Linezolid) is crucial for activity. However, replacing this acetamide with other groups like a hydroxymethyl or a 1,2,3-triazole can retain or even enhance potency, particularly against resistant strains carrying the cfr methyltransferase gene.[2] This suggests that while an oxygen-containing side chain is preferred, the acetamide itself is not essential and can be a liability for certain resistance mechanisms.

-

N3-Phenyl Ring: The N-phenyl ring is a critical pharmacophore. Substitution with electron-withdrawing groups, such as fluorine at the 3' and/or 4' positions, generally enhances activity. This is likely due to favorable electronic interactions and improved binding affinity within the hydrophobic pocket of the ribosome.

-

C- and D-Rings: More advanced analogs, like radezolid and torezolid, feature additional heterocyclic rings (C- and D-rings) attached to the N3-phenyl moiety. These extensions explore additional, more conserved regions of the PTC, leading to significantly increased potency against both susceptible and linezolid-resistant strains.[2]

Table 1: Comparative Antibacterial Activity (MIC, µg/mL) of Oxazolidinone Derivatives

| Compound | C5-Substituent | N3-Phenyl Ring Feature | S. aureus (Wild-Type) | S. aureus (MRSA) | E. faecalis | Reference |

| Linezolid | Acetamide | Standard | 1.0 | 1.0 | 1.0 | [4] |

| Tedizolid | Hydroxymethyl | Pyridinyl | 0.5 | 0.5 | 0.5 | [4] |

| Compound 16 | Acetamide | Benzoxazinyl | <0.5 | <0.5 | <0.5 | [4] |

| Compound 20 | Acetamide | Nano-assembled | 0.5 - 1.0 | 0.5 - 1.0 | N/A | [4] |

| Compound 7a | Dibenzylaminoethyl | Standard | N/A | 12.5 | N/A | [8] |

| Oxazolidinone 2 | Sulfonamide conjugate | Standard | 2.34 (MBC) | 2.34 (MBC) | N/A | [12] |

| Radezolid | Acetamide | Biphenyl-triazole | 0.5 | 0.5 | N/A | [2] |

Note: Data is compiled from multiple sources and represents typical values. N/A indicates data not available in the cited sources.

Emerging Anticancer Applications: Inducing Cell Cycle Arrest and Apoptosis

Beyond their antibacterial prowess, 2-phenyl-1,3-oxazolidine derivatives have demonstrated significant potential as antineoplastic agents.[5][13][14] Their mode of action in cancer cells is fundamentally different from their antibacterial mechanism, highlighting the scaffold's versatility.

Mechanism of Action: Targeting Cell Cycle Progression

Several studies have shown that novel oxazolidinone derivatives can induce cell death in various cancer cell lines, including leukemia (HL-60, MOLT-4) and breast cancer (MCF-7, MDA-MB231).[13][15]

-

Cell Cycle Arrest: A primary mechanism is the induction of cell cycle arrest, most commonly at the G2/M transition phase.[13][14] This prevents cancer cells from proceeding through mitosis, ultimately halting proliferation.

-

Induction of Apoptosis: Following cell cycle arrest, these compounds often trigger programmed cell death, or apoptosis.[14][15]

-

Molecular Docking Insights: Computational studies suggest that some of these anticancer oxazolidinones may exert their effects by binding to and inhibiting Cyclin-Dependent Kinases (CDKs).[13][14] CDKs are critical enzymes that regulate the cell cycle, and their inhibition provides a validated strategy for cancer therapy.

Cytotoxic Activity Data

The efficacy of these compounds is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration required to inhibit 50% of cell proliferation.

Table 2: Cytotoxic Activity (IC50, µM) of Selected Oxazolidinone Derivatives

| Compound ID | Cancer Cell Line | IC50 (µM) | Observed Effect | Reference |

| LPSF/NBM-1 | HL-60 | 54.83 | Cytotoxic | [13] |

| LPSF/NBM-2 | MOLT-4 | 51.61 | Cytotoxic, G2/M Arrest | [13][14] |

| Isoxazolidine [IZ2] | MCF-7 | 23 (µg/mL) | Antitumor | |

| PH68 | MCF-7 | ~1.0 | Cytostatic | [15] |

| PH80 | MCF-7 | ~1.0 | Cytostatic | [15] |

Experimental Protocols: A Practical Guide

To ensure scientific integrity and reproducibility, protocols must be robust and self-validating. The following represent standard, field-proven methodologies for the synthesis and biological evaluation of 2-phenyl-1,3-oxazolidine derivatives.

Protocol: Synthesis of a 2-Phenyl-1,3-Oxazolidine Derivative

This protocol describes a general procedure for the synthesis of a 2,3-substituted-4-phenyl-1,3-oxazolidine via condensation, a common and reliable method.[16]

Objective: To synthesize a 1,3-oxazolidine derivative from phenylglycinol and a substituted aldehyde.

Materials:

-

DL-(±)-Phenylglycinol

-

Substituted aromatic aldehyde (e.g., 4-chlorobenzaldehyde)

-

Sodium borohydride (NaBH₄)

-

Methanol (MeOH)

-

Dichloromethane (DCM)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Stir plate, round-bottom flasks, reflux condenser, separation funnel

-

Thin Layer Chromatography (TLC) apparatus

Step-by-Step Methodology:

-

Schiff Base Formation:

-

Dissolve DL-(±)-phenylglycinol (1.0 eq) in methanol in a round-bottom flask.

-

Add the substituted aldehyde (1.1 eq) to the solution.

-

Stir the mixture at room temperature for 2-4 hours. Monitor the reaction progress by TLC until the starting materials are consumed.

-

-

Reduction of Schiff Base:

-

Cool the reaction mixture in an ice bath to 0°C.

-

Slowly add sodium borohydride (1.5 eq) in small portions, ensuring the temperature remains below 10°C.

-

After the addition is complete, remove the ice bath and stir the mixture at room temperature for an additional 2 hours.

-

-

Cyclization to Form Oxazolidine:

-

To the solution from step 2, add a second, different substituted aldehyde (e.g., vanillin) (1.1 eq).

-

Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 65°C) for 6-8 hours. Monitor by TLC.

-

-

Work-up and Purification:

-

Once the reaction is complete, cool the mixture to room temperature and remove the methanol under reduced pressure.

-

Add deionized water and extract the aqueous layer three times with dichloromethane.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the mixture and concentrate the solvent in vacuo to yield the crude product.

-

Purify the crude product using column chromatography (silica gel, with an appropriate eluent system like ethyl acetate/hexane) to obtain the pure 2-phenyl-1,3-oxazolidine derivative.

-

-

Characterization: Confirm the structure of the final compound using ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.

Protocol: MTT Assay for Anticancer Cytotoxicity

The MTT assay is a standard colorimetric assay for assessing cell metabolic activity and, by extension, cell viability and proliferation.[13][15]

Objective: To determine the IC50 value of a test compound on a cancer cell line (e.g., MCF-7).

Materials:

-

MCF-7 human breast cancer cells

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

Test compound dissolved in DMSO (stock solution)

-

MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), 5 mg/mL in PBS

-

Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well microtiter plates, multichannel pipette, CO₂ incubator (37°C, 5% CO₂)

-

Microplate reader (570 nm wavelength)

Step-by-Step Methodology:

-

Cell Seeding:

-

Trypsinize and count MCF-7 cells. Seed 5,000-10,000 cells per well in a 96-well plate in 100 µL of complete medium.

-

Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow cells to attach.

-

-

Compound Treatment:

-

Prepare serial dilutions of the test compound in complete medium from the DMSO stock. Ensure the final DMSO concentration in each well is <0.5% to avoid solvent toxicity.

-

Include "vehicle control" wells (medium with DMSO only) and "blank" wells (medium only).

-

Remove the old medium from the cells and add 100 µL of the prepared compound dilutions (or control medium) to the respective wells.

-

Incubate for the desired exposure time (e.g., 48 or 72 hours).

-

-

MTT Addition and Incubation:

-

After incubation, add 10 µL of the 5 mg/mL MTT reagent to each well.

-

Incubate the plate for another 3-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

-

Formazan Solubilization:

-

Carefully remove the medium from each well.

-

Add 100 µL of solubilization buffer (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution.

-

-

Data Acquisition and Analysis:

-

Read the absorbance of each well at 570 nm using a microplate reader.

-

Subtract the average absorbance of the blank wells from all other readings.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control (set to 100% viability).

-

Plot the percentage of viability against the log of the compound concentration and use non-linear regression analysis to determine the IC50 value.

-

Future Perspectives and Conclusion

The 2-phenyl-1,3-oxazolidine scaffold is a testament to the power of privileged structures in medicinal chemistry. Its proven success as an antibacterial agent has paved the way for its exploration in other complex therapeutic areas, most notably oncology. The future of this scaffold lies in several key areas:

-

Tackling Resistance: Designing novel derivatives that can overcome existing resistance mechanisms (e.g., cfr-mediated resistance in bacteria) remains a top priority.

-

Target Specificity: Further investigation into the specific molecular targets in cancer cells (e.g., which specific CDKs are inhibited) will enable the design of more selective and less toxic anticancer agents.

-

Expanding Therapeutic Horizons: Preliminary studies suggest potential in antiviral, anti-inflammatory, and neuroprotective applications.[4][6] These underexplored avenues represent fertile ground for future research.

References

- Antibacterial Properties and Computational Insights of Potent Novel Linezolid-Based Oxazolidinones. MDPI.

- Synthesis, Assessment of Antineoplastic Activity, and Molecular Docking of Novel 2-Thioxo-oxazolidin-4-one Derivatives. Bentham Science.

- Synthesis of a new Isoxazolidine and evaluation antitumor activity in vitro against MCF-7 breast cancer cell line. JPR.

- Oxazolidinones as versatile scaffolds in medicinal chemistry. Royal Society of Chemistry.

- Synthesis, Assessment of Antineoplastic Activity and Molecular Docking of Novel 2-Thioxo-oxazolidin-4-one Derivatives. ResearchGate.

- Antiproliferative activity of a series of 5‑(1H‑1,2,3‑triazolyl) methyl‑ and 5‑acetamidomethyl‑oxazolidinone derivatives. Spandidos Publications.

- A RESEARCH FOR SOME OXAZOLIDINONES TO EVALUATE THEIR ANTIMICROBIAL ACTIVITY. DergiPark.

- Mechanism of action of oxazolidinones: effects of linezolid and eperezolid on translation reactions. PMC.

- Antibacterial Activity of New Oxazolidin-2-One Analogues in Methicillin-Resistant Staphylococcus aureus Strains. PMC.

- Structure-Activity Relationships of Diverse Oxazolidinones for Linezolid-Resistant Staphylococcus aureus Strains Possessing the cfr Methyltransferase Gene or Ribosomal Mutations. PMC.

- Solid-phase synthesis of 1,3-oxazolidine derivatives. ResearchGate.

- DESIGN, ANALYSIS, AND BIOLOGICAL EVALUATIONOFNOVEL SUBSTITUTED PHENYL-1,3-OXAZOLIDIN-2-ONEANALOGUES. ResearchGate.

- Therapeutic Potential of Oxazolidine Derivative: A Critical Review of Their Biological Activities. ResearchGate.

- Mechanism of action of oxazolidinones: effects of linezolid and eperezolid on translation reactions. Semantic Scholar.

- The Role of Oxazolidine Derivatives in the Treatment of Infectious and Chronic Diseases. Bentham Science.

- (PDF) Mechanism of action of oxazolidinones: Effects of linezolid and eperezolid on translation reactions. ResearchGate.

- Antibacterial Properties and Computational Insights of Potent Novel Linezolid-Based Oxazolidinones. Semantic Scholar.

Sources

- 1. dergipark.org.tr [dergipark.org.tr]

- 2. Structure-Activity Relationships of Diverse Oxazolidinones for Linezolid-Resistant Staphylococcus aureus Strains Possessing the cfr Methyltransferase Gene or Ribosomal Mutations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. Oxazolidinones as versatile scaffolds in medicinal chemistry - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D2MD00415A [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. eurekaselect.com [eurekaselect.com]

- 7. researchgate.net [researchgate.net]

- 8. Antibacterial Activity of New Oxazolidin-2-One Analogues in Methicillin-Resistant Staphylococcus aureus Strains - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Mechanism of action of oxazolidinones: effects of linezolid and eperezolid on translation reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. semanticscholar.org [semanticscholar.org]

- 12. mdpi.com [mdpi.com]

- 13. benthamdirect.com [benthamdirect.com]

- 14. researchgate.net [researchgate.net]

- 15. spandidos-publications.com [spandidos-publications.com]

- 16. researchgate.net [researchgate.net]

5-(Chloromethyl)-2-phenyl-1,3-oxazolidine molecular weight and formula

[1]

Executive Summary

5-(Chloromethyl)-2-phenyl-1,3-oxazolidine is a heterocyclic compound belonging to the saturated 1,3-oxaza family.[1] Unlike its oxidized counterpart (the 2-oxazolidinone), this molecule features a reduced aminal carbon at the 2-position, making it chemically distinct as a "masked" amino alcohol derivative.[1]

It primarily serves as a chiral building block and a protective scaffold in organic synthesis, particularly in the preparation of

Core Identity Matrix

| Property | Value |

| IUPAC Name | 5-(Chloromethyl)-2-phenyl-1,3-oxazolidine |

| CAS Registry Number | 69157-36-4 |

| Molecular Formula | C₁₀H₁₂ClNO |

| Molecular Weight | 197.66 g/mol |

| SMILES | ClCC1CNC(O1)c2ccccc2 |

| Core Scaffold | Saturated 1,3-Oxazolidine ring |

Chemical Structure & Stereochemistry

The molecule consists of a five-membered ring containing oxygen and nitrogen at positions 1 and 3, respectively. The 2-phenyl substituent and the 5-chloromethyl substituent introduce stereochemical complexity.[1]

Stereogenic Centers

The condensation reaction used to synthesize this compound generates two chiral centers:

-

C2 (Aminal Carbon): Derived from the aldehyde carbonyl.

-

C5 (Methine Carbon): Derived from the chiral center of the amino alcohol precursor.

This results in the formation of diastereomers:

-

Cis-isomer: The phenyl and chloromethyl groups are on the same face of the ring.

-

Trans-isomer: The groups are on opposite faces.[1]

Critical Distinction: Researchers often confuse this compound with 5-(chloromethyl)-3-phenyl-2-oxazolidinone .[1] The oxazolidine (discussed here) has a C-H bond at position 2, whereas the oxazolidinone has a C=O (carbonyl) at position 2. The oxazolidine is acid-labile (hydrolyzes back to aldehyde + amino alcohol), while the oxazolidinone is stable.

Synthetic Pathway

The synthesis follows a condensation trajectory between Benzaldehyde and 1-amino-3-chloropropan-2-ol .[1] This is a classic Schiff base formation followed by intramolecular cyclization.

Reaction Mechanism[1][6]

-

Nucleophilic Attack: The primary amine attacks the aldehyde carbonyl to form a hemiaminal.[2]

-

Dehydration: Loss of water generates an imine (Schiff base) intermediate.

-

Cyclization: The secondary hydroxyl group attacks the imine carbon (5-endo-trig or 5-exo-tet favored) to close the oxazolidine ring.[1]

Figure 1: Synthetic pathway via condensation of benzaldehyde and chlorohydrin amine.[1]

Experimental Protocol (Bench-Scale)

Reagents:

-

Benzaldehyde (1.0 eq)[3]

-

1-Amino-3-chloropropan-2-ol (1.0 eq)[1]

-

Solvent: Toluene or Dichloromethane (DCM)

-

Desiccant: Anhydrous MgSO₄ or Molecular Sieves (4Å)

Procedure:

-

Dissolution: Dissolve 10 mmol of 1-amino-3-chloropropan-2-ol in 30 mL of dry Toluene.

-

Addition: Add 10 mmol of Benzaldehyde dropwise under stirring at room temperature.

-

Reflux/Dehydration:

-

Work-up: Filter off the molecular sieves.[1] Concentrate the filtrate under reduced pressure.

-

Purification: The crude oil is often a mixture of diastereomers. Purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient) to separate cis/trans isomers if necessary.

Characterization Protocols

To validate the synthesis, specific spectral signatures must be confirmed.

| Technique | Parameter | Expected Signal / Observation |

| ¹H NMR | C2-H (Aminal) | Singlet (or split singlets for isomers) at δ 5.2 – 5.8 ppm . This is the diagnostic proton for the oxazolidine ring closure. |

| ¹H NMR | Phenyl Group | Multiplet at δ 7.2 – 7.5 ppm (5H). |

| ¹H NMR | Chloromethyl | Doublet of doublets at δ 3.5 – 3.8 ppm (2H). |

| IR Spectroscopy | C-O-C / C-N | Strong bands at 1050–1150 cm⁻¹ (ether/amine stretching). |

| IR Spectroscopy | Absence of C=O | Crucial check: No carbonyl peak at 1750 cm⁻¹ (confirms it is not an oxazolidinone). |

| Mass Spectrometry | Molecular Ion | m/z 197 [M]⁺ or 198 [M+H]⁺. Look for characteristic Chlorine isotope pattern (3:1 ratio of M : M+2). |

Applications in Drug Development

Masked Amino Alcohols

The oxazolidine ring serves as a protecting group for 1,2-amino alcohols.[1] By locking the amine and hydroxyl groups into a ring with benzaldehyde, the functionality is protected from oxidation or alkylation elsewhere in the molecule. The ring can be opened later using mild aqueous acid.

Precursor to Oxazolidinones

While distinct, this oxazolidine can be oxidized to the oxazolidinone (a pharmacophore found in antibiotics like Linezolid) using oxidants such as Trichloroisocyanuric acid (TCCA) or Ruthenium tetroxide (

Figure 2: Functional utility and downstream chemical transformations.[1]

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12202674, 5-(Chloromethyl)-2-phenyloxazolidine.[1] Retrieved from [Link]

- Bergmann, E. D. (1953).The Structure of the Products of the Condensation of Aldehydes with Ethanolamine and its Derivatives. Chemical Reviews, 53(2), 309-352.

Technical Guide: History and Discovery of Chloromethyl-Substituted Oxazolidine Rings

The chloromethyl-substituted oxazolidine ring (specifically the 5-chloromethyl-2-oxazolidinone scaffold) represents one of the most critical structural pivots in modern medicinal chemistry. It is the synthetic gateway to the oxazolidinone class of antibiotics—the first completely new class of antibiotics to enter clinical use in over 30 years (starting with Linezolid in 2000).

This guide details the discovery, chemical evolution, and process engineering of this ring system.

Content Type: Technical Whitepaper Target Audience: Medicinal Chemists, Process Engineers, Drug Development Scientists Subject: 5-(Chloromethyl)-2-oxazolidinone Scaffolds

Executive Summary: The Electrophilic Gateway

The discovery of the chloromethyl-substituted oxazolidine ring was not merely a structural novelty; it was the solution to a scalability crisis in antibiotic synthesis. While early oxazolidinones (e.g., DuP 721) demonstrated potency, their synthesis lacked efficient stereocontrol. The introduction of the 5-chloromethyl-2-oxazolidinone intermediate allowed researchers to utilize chiral epichlorohydrin—a cheap, bulk commodity—to "lock in" the vital (S)-configuration required for bacterial ribosome inhibition.

This guide explores the transition from early non-specific synthesis to the high-precision "chloromethyl route" that enables the industrial production of Linezolid, Tedizolid, and next-generation derivatives.

Historical Genesis: From DuPont to Pharmacia

The history of this chemical motif is bipartite: the discovery of the biological activity (the "Why") and the evolution of the chemical process (the "How").

The False Start (1970s–1980s)

In the late 1970s, E.I. du Pont de Nemours and Company (DuPont) identified the oxazolidinone core as a potential antibacterial agent.[1]

-

Key Compounds: DuP 105 and DuP 721.[1]

-

Mechanism: Inhibition of the 50S ribosomal subunit (specifically the 23S rRNA), preventing the formation of the 70S initiation complex.[2]

-

Failure Mode: These early candidates exhibited lethal toxicity in animal models and lacked a cost-effective chiral synthesis. The program was shelved.

The Resurrection (1990s)

Scientists at Pharmacia & Upjohn (now Pfizer) revisited the scaffold, hypothesizing that the toxicity was substituent-dependent rather than core-dependent. They identified that a 5-acylaminomethyl side chain was essential for activity and safety.

-

The Challenge: The 5-position must be the (S)-enantiomer. The (R)-enantiomer is essentially inactive.

-

The Solution: The 5-chloromethyl-2-oxazolidinone intermediate.[3][4][5] This molecule served as a divergent point: the chlorine atom is a versatile leaving group that can be displaced by nitrogen nucleophiles (azides, phthalimides) to install the required acetamidomethyl group while maintaining stereochemical integrity.

Synthetic Evolution: The "Chloromethyl" Route

The utility of the chloromethyl-substituted ring lies in its ability to be generated from epichlorohydrin , a chiral pool material available in >99% ee (enantiomeric excess).

Mechanistic Pathway

The synthesis relies on the reaction of an N-aryl carbamate (or isocyanate) with (R)- or (S)-epichlorohydrin.

Key Reaction: Lithium-mediated ring opening followed by cyclization.

-

Deprotonation: The N-aryl carbamate is deprotonated (e.g., using n-BuLi or LiOtBu).

-

Epoxide Opening: The anion attacks the epoxide of epichlorohydrin.

-

Cyclization: The resulting alkoxide attacks the carbamate carbonyl, closing the 5-membered ring and expelling the alkoxide leaving group.

Visualization: The C5-Chloromethyl Workflow

The following diagram illustrates the critical role of the chloromethyl intermediate in converting raw materials into the active pharmacophore.

Caption: The "Chloromethyl Pivot" allows the conversion of chiral epichlorohydrin into the bioactive (S)-oxazolidinone core via controlled nucleophilic displacement.

Technical Deep Dive: Reactivity & Stereocontrol

The Stereochemical Paradox

A critical aspect of this chemistry is the relationship between the starting epichlorohydrin and the final drug.

-

Output: (S)-Linezolid.

Explanation: The priority of the substituents changes according to Cahn-Ingold-Prelog (CIP) rules, but the spatial arrangement of the carbon skeleton remains intact during the transformation of the chloromethyl group to the acetamidomethyl group (assuming simple displacement). However, depending on the specific cyclization method (e.g., attack at C1 vs C3 of the epoxide), inversion can occur.

-

Note: In the standard industrial route, the configuration is retained from the chloromethyl intermediate to the final amine because the displacement occurs at the exocyclic methylene group, not the chiral center itself.

Comparative Synthetic Routes

The chloromethyl route is superior to early methods (like the mannitol route) due to atom economy and step count.

| Feature | Mannitol Route (Early) | Glycidyl Butyrate Route | Chloromethyl Route (Modern) |

| Starting Material | D-Mannitol | (R)-Glycidyl Butyrate | (R)-Epichlorohydrin |

| Step Count | 6-8 Steps | 4-5 Steps | 3-4 Steps |

| Atom Economy | Low (Large waste) | Moderate | High |

| Critical Intermediate | Bis-epoxide | Hydroxymethyl-oxazolidinone | Chloromethyl-oxazolidinone |

| Scalability | Kg scale | Ton scale | Multi-Ton scale |

Safety & Toxicology: The Alkylating Risk

While the chloromethyl-substituted ring is a synthetic triumph, it introduces a safety liability.

-

Hazard: The chloromethyl group is a potent alkylating agent (similar to nitrogen mustards).

-

Genotoxicity: 5-chloromethyl-2-oxazolidinones are potentially mutagenic (Ames positive) because they can alkylate DNA.

-

Control Strategy: In drug development, this intermediate is classified as a Genotoxic Impurity (GTI) .

-

Protocol: Manufacturers must demonstrate that the final drug substance (API) contains this intermediate at levels below the Threshold of Toxicological Concern (TTC), typically < 1.5 µ g/day intake.

-

Purification: The subsequent reaction (displacement by phthalimide or azide) is driven to completion, and recrystallization steps are specifically designed to purge the unreacted chloromethyl species.

-

Experimental Protocol: Synthesis of (5R)-5-(chloromethyl)-3-aryl-2-oxazolidinone

The following is a generalized protocol based on high-yield patent literature (e.g., US Pat. 6,887,995).

Objective: Synthesis of the chloromethyl core from an aryl isocyanate.

-

Reagents:

-

Aryl Isocyanate (1.0 eq)

-

(R)-Epichlorohydrin (1.2 eq)

-

Catalyst: Magnesium Bromide Etherate (MgBr2·OEt2) or Lithium tert-butoxide.

-

Solvent: Dichloromethane (DCM) or Toluene.

-

-

Procedure:

-

Step 1: Charge the reaction vessel with the Aryl Isocyanate and catalyst in DCM under inert atmosphere (N2).

-

Step 2: Heat to reflux (40–50°C).

-

Step 3: Add (R)-Epichlorohydrin dropwise over 1 hour. The slow addition prevents polymerization of the epoxide.

-

Step 4: Monitor by HPLC for the disappearance of isocyanate.

-

Step 5: Upon completion, cool to room temperature. Wash with water to remove magnesium salts.

-

Step 6: Concentrate the organic layer. The product, (5R)-5-(chloromethyl)-3-aryl-2-oxazolidinone , typically precipitates as a white crystalline solid.

-

-

Validation:

-

1H NMR (DMSO-d6): Look for the characteristic multiplets of the oxazolidinone ring protons (approx. δ 3.8–4.2 ppm) and the chloromethyl doublet (δ 3.6–3.8 ppm).

-

Chiral HPLC: Verify enantiomeric excess (>99% ee required).

-

Future Outlook: Beyond Antibiotics

The chloromethyl-oxazolidinone scaffold is now being repurposed beyond antibiotics:

-

MAO Inhibitors: Derivatives are being explored for antidepressant activity (reversible MAO-A inhibition).

-

Factor Xa Inhibitors: Structural analogs (like Rivaroxaban) utilize similar oxazolidinone cores, though often synthesized via different intermediates (e.g., chlorothiophene precursors).

-

Click Chemistry: The chloromethyl group can be converted to an azide, serving as a "click" handle for bioconjugation.

References

-

Brickner, S. J. (1996). Oxazolidinone antibacterial agents.[1][2][7][8][9][10][11] Current Pharmaceutical Design. Link

-

Pearlman, B. A., et al. (2002). Restricted-Rotation Analogs of Linezolid: Synthesis and Antibacterial Activity. Journal of Medicinal Chemistry. Link

-

Pfizer Inc. (2005). Process for the preparation of oxazolidinones. US Patent 6,887,995. Link

-

Genin, M. J., et al. (2000). Substituent Effects on the Antibacterial Activity of Nitrogen Analogues of the Oxazolidinone Class. Journal of Medicinal Chemistry. Link

-

European Medicines Agency. (2001). Scientific Discussion: Zyvox (Linezolid). Link

Sources

- 1. toku-e.com [toku-e.com]

- 2. mdpi.com [mdpi.com]

- 3. EP2595968A1 - Novel process for preparation of linezolid and its novel intermediates - Google Patents [patents.google.com]

- 4. chembk.com [chembk.com]

- 5. researchgate.net [researchgate.net]

- 6. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

- 7. semanticscholar.org [semanticscholar.org]

- 8. Oxazolidinone antibiotics | Health and Medicine | Research Starters | EBSCO Research [ebsco.com]

- 9. researchgate.net [researchgate.net]

- 10. The discovery of linezolid, the first oxazolidinone antibacterial agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Methodological & Application

Technical Application Note: Precision Synthesis of 5-(Chloromethyl)-2-phenyl-1,3-oxazolidines

Abstract & Strategic Overview

The 1,3-oxazolidine scaffold is a critical heterocyclic core in medicinal chemistry, serving as a precursor to chiral auxiliaries, antibiotics (e.g., Linezolid analogs), and polymerization monomers. This Application Note details a robust, scalable protocol for synthesizing 5-(chloromethyl)-2-phenyl-1,3-oxazolidines starting from epichlorohydrin .

Unlike direct one-pot multicomponent reactions which often suffer from poor regioselectivity or oligomerization, this guide advocates a Two-Step Chemo-Selective Route .[1] This approach ensures the retention of the chloromethyl handle—a vital electrophilic site for further functionalization—and allows for the modular introduction of nitrogen substituents.

Key Advantages of This Protocol

-

Regiocontrol: Directs nucleophilic attack to the C3 position of epichlorohydrin, preserving the C1-chlorine.

-

Stereochemical Retention: Compatible with chiral epichlorohydrin ((R) or (S)) for enantioselective synthesis.

-

Scalability: Utilizes standard dehydration techniques (Dean-Stark or Molecular Sieves) suitable for gram-to-kilo scale.[1]

Chemical Reaction Engineering

Retrosynthetic Logic

The target molecule is constructed by the condensation of a

-

Step 1 (Ring Opening): Nucleophilic attack of a primary amine (

) on the epoxide ring of epichlorohydrin.-

Critical Control Point: The reaction must occur at the terminal carbon (C3) to yield the secondary alcohol (1-amino-3-chloro-2-propanol).[1] Attack at C2 or displacement of the chloride (C1) are competing pathways minimized by temperature control and solvent choice.

-

-

Step 2 (Cyclization): Condensation of the 1,2-amino alcohol with benzaldehyde to close the oxazolidine ring.

-

Thermodynamics: This equilibrium is driven forward by water removal (azeotropic distillation or desiccants).

-

Reaction Mechanism Diagram

The following diagram illustrates the regioselective pathway and the ring-closure mechanism.

Figure 1: Mechanistic pathway for the synthesis of 5-(chloromethyl)-2-phenyl-1,3-oxazolidine. Note the retention of the chloromethyl group via C3 attack.

Experimental Protocol

Note: This protocol uses Aniline (Ph-NH2) as the model amine to generate 3-phenyl-5-(chloromethyl)-2-phenyl-1,3-oxazolidine .[1] The protocol is adaptable for other primary amines (e.g., Benzylamine, Methylamine) by adjusting stoichiometry.

Materials & Reagents

| Reagent | Role | Purity / Grade |

| Epichlorohydrin | Starting Material | >99% (Handle with extreme caution) |

| Aniline (or R-NH2) | Nucleophile | ACS Reagent |

| Benzaldehyde | Carbonyl Source | >98%, fresh (free of benzoic acid) |

| Ethanol | Solvent (Step 1) | Absolute |

| Toluene | Solvent (Step 2) | Anhydrous |

| p-Toluenesulfonic Acid (pTSA) | Catalyst | 1-2 mol% |

| Magnesium Sulfate (MgSO4) | Desiccant | Anhydrous |

Step 1: Synthesis of 1-Anilino-3-chloro-2-propanol[1]

-

Setup: Equip a 250 mL three-necked round-bottom flask with a reflux condenser, a pressure-equalizing addition funnel, and a magnetic stir bar. Purge with Nitrogen (

). -

Charge: Add Aniline (9.3 g, 100 mmol) and Ethanol (50 mL) to the flask.

-

Addition: Add Epichlorohydrin (9.25 g, 100 mmol) dropwise via the addition funnel over 30 minutes at room temperature.

-

Why: Slow addition prevents exotherms that could lead to polymerization or bis-alkylation.[1]

-

-

Reaction: Heat the mixture to 60°C for 4–6 hours. Monitor by TLC (Silica, Hexane:EtOAc 3:1) for the disappearance of aniline.

-

Workup:

-

Concentrate the reaction mixture under reduced pressure (Rotavap) to remove ethanol.

-

The residue is typically a viscous oil or low-melting solid.[1]

-

Purification (Optional but Recommended): Recrystallize from Ether/Hexane or use directly if purity >90% by NMR.

-

Step 2: Cyclization to 5-(Chloromethyl)-2-phenyl-3-phenyl-1,3-oxazolidine[1]

-

Setup: Equip a 250 mL round-bottom flask with a Dean-Stark trap and reflux condenser.

-

Charge: Dissolve the Amino Alcohol intermediate (from Step 1, ~100 mmol) in Toluene (150 mL).

-

Reagents: Add Benzaldehyde (10.6 g, 100 mmol) and a catalytic amount of pTSA (0.2 g).

-

Reaction: Reflux vigorously. Water will collect in the Dean-Stark trap.[1] Continue until water evolution ceases (approx. 3–5 hours).

-

Alternative: If Dean-Stark is unavailable, add 5g of anhydrous

to the flask and stir at room temperature for 12-24 hours (yields may vary).

-

-

Workup:

-

Cool to room temperature.[2]

-

Wash the toluene layer with saturated

(2 x 50 mL) to neutralize the acid catalyst. -

Wash with Brine (50 mL) and dry over

. -

Filter and concentrate under vacuum.

-

-

Purification: The crude product can be purified by column chromatography (Silica Gel, Hexane/Ethyl Acetate gradient) or recrystallization (Ethanol) depending on the specific amine derivative properties.

Workflow Visualization

Figure 2: Operational workflow for the two-step synthesis process.

Safety & Troubleshooting (E-E-A-T)

Critical Safety Directives

-

Epichlorohydrin: Classified as a Group 2A Carcinogen and highly toxic.

-

Exotherm Control: The reaction of amines with epoxides is exothermic. Runaway reactions can lead to polymerization. Always add the epoxide slowly to the amine solution, not the reverse.

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Yield (Step 1) | Polymerization of Epichlorohydrin | Ensure temperature <65°C; Add epoxide slower. |

| Bis-alkylation | Excess Epichlorohydrin | Use slight excess of Amine (1.1 equiv) to favor mono-alkylation.[1] |

| Incomplete Cyclization | Water presence | Ensure vigorous reflux in Dean-Stark; Refresh molecular sieves if using mild method. |

| Product Hydrolysis | Acidic Workup | Oxazolidines are acid-sensitive.[1] Ensure neutralization with NaHCO3 is thorough. |

References

-

Arkivoc. (2022).[2][3] Synthesis of oxazolidinones from N-aryl-carbamate and epichlorohydrin under mild conditions. Retrieved from [Link]

-

Organic Chemistry Portal. Synthesis of Oxazolidines. Retrieved from [Link]

-

National Institutes of Health (PubChem). 5-(Chloromethyl)-2-oxazolidinone Compound Summary. Retrieved from [Link]

-

University of Southampton. Schiff Bases and Stereocontrolled Formation of Fused 1,3-Oxazolidines. Retrieved from [Link]

Sources

Application Note: Strategic Synthesis of Oxazolidines via Benzaldehyde-Amino Alcohol Condensation

Abstract

This application note details the protocol for the condensation of benzaldehyde derivatives with 1,2-amino alcohols to synthesize 1,3-oxazolidines. Unlike simple imine formation, this reaction involves a critical ring-closure equilibrium that dictates product stability and isolation. We present two validated Standard Operating Procedures (SOPs): a thermodynamic azeotropic method (Dean-Stark) for robust substrates and a kinetic/mild method (Molecular Sieves) for sensitive chiral auxiliaries.

Strategic Overview: The Imine-Oxazolidine Tautomerism

The synthesis of oxazolidines is not merely a dehydration reaction; it is a manipulation of the ring-chain tautomerism .

When a primary amine reacts with an aldehyde, a Schiff base (imine) is formed. However, when a hydroxyl group is present at the

-

Thermodynamic Control: High temperatures and complete water removal often favor the imine form in open chains, but the oxazolidine form is favored if the ring strain is low and the aldehyde is electron-deficient.

-

Kinetic Control: Rapid removal of water at lower temperatures can trap the oxazolidine if the cyclization is fast.

Mechanistic Pathway

The following diagram illustrates the reversible pathway from reagents to the cyclic oxazolidine product.

Figure 1: Reaction pathway showing the equilibrium between the open-chain Schiff base and the cyclic oxazolidine.

Protocol Selection Guide

Select the appropriate method based on your substrate's thermal stability and the desired scale.

| Feature | Method A: Azeotropic Reflux | Method B: Molecular Sieves |

| Primary Driver | Thermodynamic (High Heat) | Kinetic/Mild (Room Temp) |

| Water Removal | Dean-Stark Trap | Activated 4Å Molecular Sieves |

| Solvent | Toluene or Benzene | Dichloromethane (DCM) or Methanol |

| Scale | Gram to Kilogram | Milligram to Gram |

| Ideal For | Stable substrates, bulk synthesis | Chiral auxiliaries, volatile aldehydes |

Standard Operating Procedure A: Azeotropic Reflux (Dean-Stark)

Objective: Synthesis of thermodynamically stable oxazolidines using toluene to strip water.

Materials

-

Benzaldehyde derivative (1.0 equiv)

-

1,2-Amino alcohol (e.g., 2-aminoethanol, phenylglycinol) (1.05 equiv)

-

Solvent: Anhydrous Toluene (0.2 M concentration relative to aldehyde)

-

Catalyst: p-Toluenesulfonic acid (pTSA) (0.01 equiv) - Optional, speeds up rate.

-

Apparatus: Round bottom flask, Dean-Stark trap, Reflux condenser.[1]

Protocol Steps

-

Setup: Assemble the glassware. Ensure the Dean-Stark trap is pre-filled with toluene.

-

Charging: Add the benzaldehyde, amino alcohol, and toluene to the flask. Add the pTSA catalyst last.

-

Reflux: Heat the mixture to a vigorous reflux (

). You must see solvent condensing and dripping into the trap.[2][3] -

Monitoring: Monitor the water collection in the trap.

-

Theoretical Yield: Calculate the expected volume of water (e.g., 18 mL per mole).

-

Endpoint: Reaction is complete when water volume ceases to increase (typically 2–6 hours).

-

-

Workup:

-

Cool to room temperature.[1]

-

Wash the toluene layer with saturated

(to remove pTSA) and brine. -

Dry over

, filter, and concentrate in vacuo.

-

-

Purification: Most oxazolidines from this method are pure enough for use. If necessary, distill under reduced pressure (vacuum distillation). Do not use silica gel chromatography as the acidity can hydrolyze the ring back to the aldehyde.

Standard Operating Procedure B: Molecular Sieves (Mild)

Objective: Synthesis of sensitive or chiral oxazolidines where high heat causes racemization or decomposition.

Materials

-

Benzaldehyde derivative (1.0 equiv)

-

Amino alcohol (1.0 equiv)

-

Drying Agent: Activated 4Å Molecular Sieves (1.0 g per mmol of substrate)

-

Activation: Heat sieves at

under vacuum for 4 hours prior to use.

-

-

Solvent: Anhydrous DCM or Methanol.

Protocol Steps

-

Preparation: Flame-dry a round bottom flask under an inert atmosphere (

or Ar). -

Solvation: Dissolve the amino alcohol in the solvent. Add the activated molecular sieves.[1][4]

-

Addition: Add the benzaldehyde dropwise to the stirring mixture at room temperature (

). -

Reaction: Stir for 6–24 hours.

-

Optimization: If reaction is slow, mild heating (

) can be applied.

-

-

Filtration: Filter the mixture through a pad of Celite to remove the molecular sieves. Rinse the pad with fresh solvent.

-

Isolation: Evaporate the solvent under reduced pressure.

-

Crystallization: Many chiral oxazolidines (e.g., derived from phenylglycinol) will crystallize from hexanes/ether upon cooling.

Experimental Workflow Diagram

Figure 2: Decision tree for selecting the optimal synthesis protocol.

Characterization & Troubleshooting

Key Spectroscopic Markers

To confirm the formation of the oxazolidine ring versus the open-chain imine:

- NMR: Look for the aminal proton (H at C2 position).

-

IR Spectroscopy:

Troubleshooting Table

| Issue | Probable Cause | Corrective Action |

| Starting Material Remains | Equilibrium favors reagents | Increase water removal efficiency (fresh sieves or longer reflux). |

| Product Hydrolysis | Moisture exposure during workup | Use anhydrous solvents for workup; store product under Nitrogen. |

| Imine Observed (No Ring) | Steric hindrance prevents cyclization | Switch to a less bulky amino alcohol or use a stronger Lewis Acid catalyst. |

References

-

Bergman, E. D. (1953). "The Oxazolidines."[7][9][11][14] Chemical Reviews, 53(2), 309–352. [Link]

-

Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th Edition). Longman Scientific & Technical. (Standard reference for Dean-Stark Protocols). [Link]

-

Gawley, R. E., & Aube, J. (1996). "Principles of Asymmetric Synthesis." Elsevier Science. (Discusses chiral oxazolidines as auxiliaries). [Link]

-

Yasukawa, T., et al. (2022).[15] "Effect of Activation Methods of Molecular Sieves on Ketimine Synthesis." The Journal of Organic Chemistry, 87(21), 13750–13756. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Dean–Stark apparatus - Wikipedia [en.wikipedia.org]

- 3. Video: Dean-Stark Trap: Principle, Use in Chemical Reactions [jove.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. taylorandfrancis.com [taylorandfrancis.com]

- 6. Schiff Bases and Stereocontrolled Formation of Fused 1,3-Oxazolidines from 1-Amino-2-Indanol: A Systematic Study on Structure and Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Chirality Transfer and Oxazolidine Formation in Reaction of L and D Enantiomers of β-Hydroxy Amino Acids with Nitrogenous Carboxaldehydes and Nickel(II) [mdpi.com]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. diposit.ub.edu [diposit.ub.edu]

- 10. mdpi.com [mdpi.com]

- 11. An Efficient Reaction Process for the Synthesis of Oxazinanes, and Oxazolidines in the Presence of Air [scirp.org]

- 12. Synthesis of 3-Alkyl Oxazolidines, Derived from 2-Hydroxymethyl Piperidine, as Analytical Standards for the Analysis of Volatile Aldehydes in the Workplace - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. chimia.ch [chimia.ch]

- 15. Imine synthesis by oxidation, condensation, hydroamination or rearrangement [organic-chemistry.org]

Advanced Protocol: One-Pot Synthesis of 2-Substituted 1,3-Oxazolidines

Content Type: Application Note & Detailed Protocol Target Audience: Medicinal Chemists, Process Development Scientists, and Academic Researchers

Introduction & Strategic Significance

The 1,3-oxazolidine scaffold is a saturated five-membered heterocycle containing oxygen and nitrogen at the 1 and 3 positions, respectively. Unlike their oxidized counterparts (oxazolidinones), 2-substituted 1,3-oxazolidines function primarily as cyclic hemiaminals/aminals .

In drug development, this moiety is critical for two primary applications:

-

Prodrug Design: The 1,3-oxazolidine ring acts as a hydrolytically labile "mask" for

-amino alcohols or carbonyl-containing drugs.[1] Upon exposure to physiological pH or specific enzymatic environments, the ring opens to release the active pharmacophore.[1] -

Chiral Auxiliaries: Derived from chiral amino alcohols (e.g., phenylglycinol, ephedrine), these structures induce high diastereoselectivity in

-alkylations, conjugate additions, and cycloadditions.

Critical Technical Challenge: The formation of 2-substituted 1,3-oxazolidines is a reversible condensation reaction. The equilibrium constant (

Mechanistic Insight

The one-pot synthesis proceeds via the condensation of a 1,2-amino alcohol with an aldehyde or ketone.[2] The reaction does not follow a simple concerted pathway but involves discrete intermediates.[1]

Reaction Pathway[2][3][4][5][6][7][8][9]

-

Nucleophilic Attack: The amine nitrogen (more nucleophilic than the oxygen) attacks the carbonyl carbon to form a hemiaminal intermediate.[1]

-

Iminium Formation (Transient): Loss of water generates an iminium ion (or Schiff base in non-cyclic systems).[1]

-

5-Exo-Trig Cyclization: The hydroxyl group attacks the iminium carbon (intramolecular nucleophilic attack) to close the ring.[1]

Note on Regioselectivity: In cases involving non-symmetric ketones or substituted amino alcohols, the "inside" vs. "outside" attack is governed by Baldwin’s rules, typically favoring the 5-membered ring over larger macrocycles.

Figure 1: Step-wise mechanistic pathway for 1,3-oxazolidine formation. Note the reversibility indicated by the dashed red line, necessitating water removal.

Experimental Protocols

Protocol A: Classical Dehydrative Condensation (Dean-Stark/Molecular Sieves)

Best for: Large-scale synthesis, moisture-sensitive substrates, and sterically hindered ketones.[1]

Reagents & Equipment:

-

Substrate: 1,2-Amino alcohol (e.g., L-valinol, phenylglycinol) (1.0 equiv)

-

Carbonyl Source: Aldehyde or Ketone (1.0–1.1 equiv)

-